molecular formula C4H8F3NO B018822 2-(2,2,2-Trifluoroethoxy)ethanamine CAS No. 105939-65-9

2-(2,2,2-Trifluoroethoxy)ethanamine

Cat. No.: B018822
CAS No.: 105939-65-9
M. Wt: 143.11 g/mol
InChI Key: UJKUXHKKBUXJMN-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)ethanamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to an ethanamine backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions with other molecules.

Mechanism of Action

As a key intermediate of Silodosin, 2-(2,2,2-Trifluoroethoxy)ethanamine contributes to the α1-adrenoceptor antagonist activity of Silodosin, which is used for the treatment of benign prostatic hyperplasia .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution Reaction: One common method for synthesizing 2-(2,2,2-Trifluoroethoxy)ethanamine involves the nucleophilic substitution of 2,2,2-trifluoroethanol with an appropriate amine precursor. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide intermediate, which then reacts with the amine.

    Reductive Amination: Another method involves the reductive amination of 2,2,2-trifluoroacetaldehyde with an amine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2,2,2-Trifluoroethoxy)ethanamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The trifluoroethoxy group can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(2,2,2-Trifluoroethoxy)ethylamine: Similar structure but with an ethylamine backbone.

    2-(2,2,2-Trifluoroethoxy)acetic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-(2,2,2-Trifluoroethoxy)ethanamine is unique due to the presence of both the trifluoroethoxy group and the ethanamine backbone, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUXHKKBUXJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105939-65-9
Record name 105939-65-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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